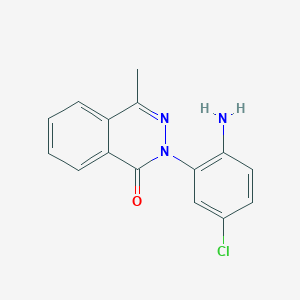![molecular formula C15H11ClN2OS B5527902 (3-amino-6-methylthieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone](/img/structure/B5527902.png)
(3-amino-6-methylthieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest, due to its structural complexity, likely exhibits a range of chemical and physical properties that make it a subject of scientific investigation. While direct research on this exact molecule is scarce, the study of similar compounds provides valuable insights into its potential synthesis, structure, and properties.
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions, starting from simpler molecules. A related study describes a three-step synthesis process for creating 3-aryl-2-sulfanylthienopyridines, which shares structural motifs with the target compound (Kobayashi, Suzuki, & Egara, 2013). This process includes the introduction of sulfanyl groups and subsequent ring closure, which might be applicable to synthesizing the compound of interest by adjusting the functional groups involved.
Molecular Structure Analysis
The crystal and molecular structure of related compounds provides insights into the potential structure of the target compound. For instance, structural analysis through X-ray diffraction of related molecules has elucidated details like intermolecular hydrogen bonding, crystalline structure, and molecular conformation (Lakshminarayana et al., 2009). Such analyses are crucial for understanding the three-dimensional arrangement of atoms within the compound and predicting its reactivity and interactions.
Chemical Reactions and Properties
Chemical properties of organic compounds are largely dictated by their functional groups and molecular structure. Studies on similar molecules, such as various substituted pyridines and thienopyridines, reveal how alterations in the molecular framework affect their reactivity and the types of chemical reactions they undergo (Dyachenko et al., 2019). These studies often explore reactions under different conditions to synthesize novel derivatives, providing a basis for predicting the behavior of the compound .
Physical Properties Analysis
The physical properties of a compound, including melting point, solubility, and crystalline structure, are integral to its characterization. While specific data on the compound of interest is not readily available, analyses of structurally similar compounds offer insights. For example, the solubility and melting points can be influenced by the presence of specific functional groups and the overall molecular geometry (Sivakumar et al., 2021).
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents, stability under different conditions, and susceptibility to undergo specific reactions, are essential for understanding a compound's potential applications and behaviors. The electronic structure, as explored through quantum chemical calculations for related compounds, provides a foundation for predicting these properties (Al-Ansari, 2016).
作用機序
将来の方向性
特性
IUPAC Name |
(3-amino-6-methylthieno[2,3-b]pyridin-2-yl)-(4-chlorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS/c1-8-2-7-11-12(17)14(20-15(11)18-8)13(19)9-3-5-10(16)6-4-9/h2-7H,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGPWWUWHPFZUBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=C(S2)C(=O)C3=CC=C(C=C3)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Amino-6-methylthieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide hydrochloride](/img/structure/B5527827.png)
![2-[(3-chloro-4-methoxybenzyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B5527835.png)
![2-[2-(3-methoxyphenyl)-2-oxoethyl]-6-(2-thienyl)-3(2H)-pyridazinone](/img/structure/B5527842.png)
![{2-bromo-4-[(2,5-dioxo-4-imidazolidinylidene)methyl]phenoxy}acetic acid](/img/structure/B5527846.png)
![3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzaldehyde oxime](/img/structure/B5527851.png)
![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)-1-naphthamide](/img/structure/B5527864.png)
![3-ethyl-8-[3-(1H-imidazol-2-yl)benzoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5527870.png)

![1-{[6-(1,3-benzodioxol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-benzimidazole](/img/structure/B5527889.png)

![5-[(2,7-dimethoxy-1-naphthyl)methylene]-2,4-imidazolidinedione](/img/structure/B5527917.png)
![(1S*,5R*)-6-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5527918.png)
![2-amino-4-phenyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5527923.png)